2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
Overview
Description
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H15NO3. It is a Schiff base derived from the condensation of an aldehyde or ketone with a primary amine.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with nuclear hormone receptors .
Mode of Action
It’s known that imino phenoxide complexes can show catalytic activity towards the polymerization of various substances
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of new alkoxides containing group 4 metals . These compounds showed catalytic activity towards the polymerization of various substances .
Result of Action
Similar compounds have shown to yield better polymerization results
Action Environment
One study suggests that a similar compound has high sensibility for the detection of iodide anions, with the absorption intensity changing due to the formation of a complex . This suggests that the compound’s action might be influenced by the presence of certain ions in the environment.
Preparation Methods
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol can be synthesized through the condensation reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-anisidine (4-methoxyaniline) in the presence of a solvent such as water . The reaction is typically carried out under stirring conditions at room temperature, resulting in the formation of the Schiff base product. The reaction can be represented as follows:
Vanillin+p-Anisidine→2-(E)-[(4-methoxyphenyl)imino]methylphenol
Chemical Reactions Analysis
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Medicine: Research has shown potential antimicrobial and anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other organic materials with specific functional properties
Comparison with Similar Compounds
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol can be compared with other Schiff bases and phenolic compounds. Similar compounds include:
2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl acetate: This compound has similar structural features but with an additional acetate group, which may alter its chemical and biological properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar imine group but with different substituents, leading to variations in its reactivity and applications.
2-Methoxy-5-((phenylamino)methyl)phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPLWYCYULVJFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889-08-7 | |
Record name | MLS002637812 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALPHA-(4-METHOXYPHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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